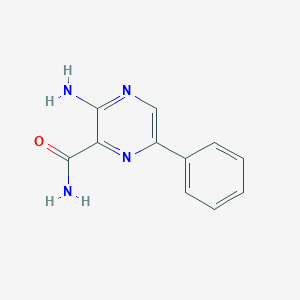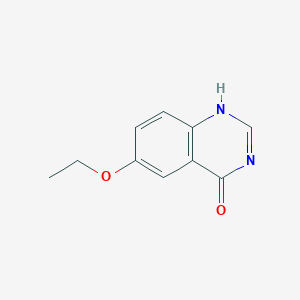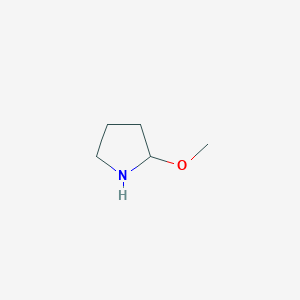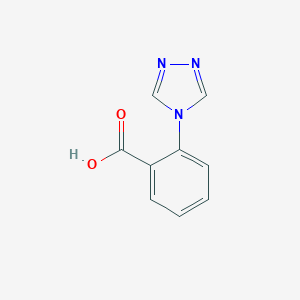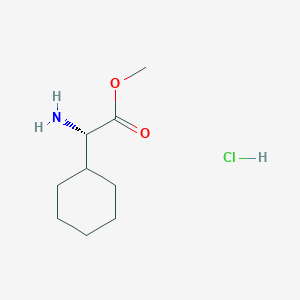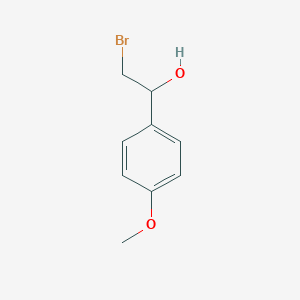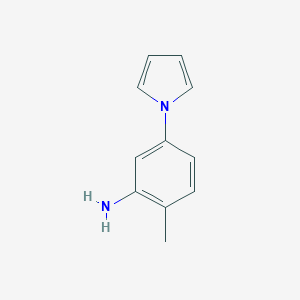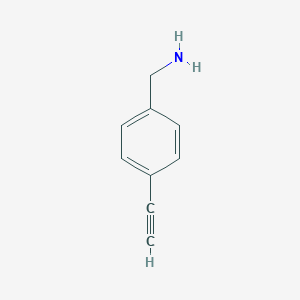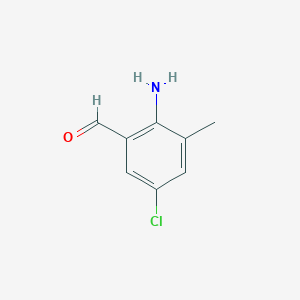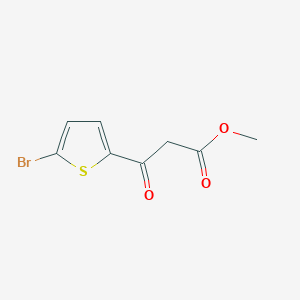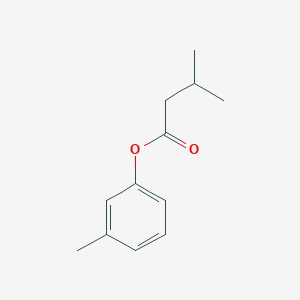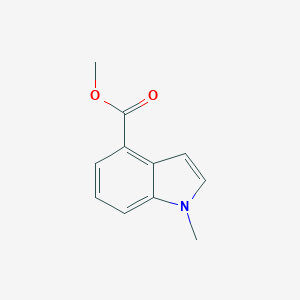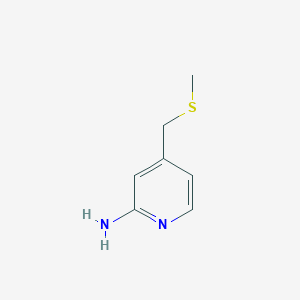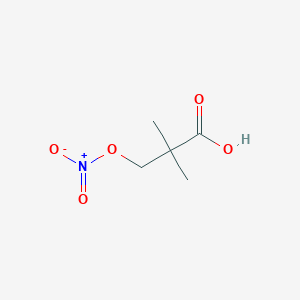
2,2-Dimethyl-3-(nitrooxy)propanoic acid
Übersicht
Beschreibung
2,2-Dimethyl-3-(nitrooxy)propanoic acid is a chemical compound with the molecular formula C5H9NO5 . It has an average mass of 163.129 Da and a monoisotopic mass of 163.048065 Da .
Physical And Chemical Properties Analysis
2,2-Dimethyl-3-(nitrooxy)propanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 267.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 55.6±6.0 kJ/mol and a flash point of 115.6±22.6 °C . The compound has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 124.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of compounds related to 2,2-Dimethyl-3-(nitrooxy)propanoic acid has been characterized through X-ray crystallography, providing insights into their photochromic behaviors in both solution and solid states. This research is significant for understanding the structural dynamics of similar compounds (Zou et al., 2004).
Synthesis of β-Amino Acids
Studies have described a novel synthesis method for β-amino acids from d-glyceraldehyde, involving stereocontrolled transformation processes. This research highlights the versatility and potential applications of 2,2-dimethyl-3-(nitrooxy)propanoic acid derivatives in the synthesis of amino acids (Fernandez et al., 2006).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
A series of novel compounds related to 2,2-Dimethyl-3-(nitrooxy)propanoic acid were synthesized and evaluated for their potential antioxidant, anti-inflammatory, and antiulcer activities. This research opens up new avenues for the therapeutic applications of these compounds (Subudhi & Sahoo, 2011).
Organocatalysis
The organocatalytic asymmetric Michael addition of 2,2-dimethyl-3-(nitrooxy)propanoic acid derivatives has been explored, showcasing the potential of these compounds in asymmetric synthesis and organocatalysis (Enders & Chow, 2006).
Rumen Methanogenesis Inhibition
Research has investigated the capacity of nitrooxy compounds, including 2,2-dimethyl-3-(nitrooxy)propanoic acid, to mitigate rumen methane production. These compounds significantly decreased methane production and altered the methanogenic community, suggesting their potential use in reducing greenhouse gas emissions from ruminants (Jin et al., 2017).
Hydroxamic Acid Protection
The use of 5,5-Dimethyl-1,4,2-dioxazoles, derived from compounds like 2,2-dimethyl-3-(nitrooxy)propanoic acid, as aprotic hydroxamic acid protecting groups has been explored. This research is significant in the field of organic synthesis and drug development (Couturier et al., 2002).
Water-Soluble Thermo-Sensitive Resin Synthesis
A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, using 3-(dimethylamino)propanoic acid, a derivative of 2,2-dimethyl-3-(nitrooxy)propanoic acid. This resin has potential applications in thermal laser imaging and other chemical-free imaging technologies (An et al., 2015).
Zukünftige Richtungen
In the future, more research could be conducted to explore the potential of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in mitigating rumen methane production and its effects on the methanogenic community . Further investigations could also be conducted to determine the effects of this compound on other aspects of rumen fermentation .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-nitrooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c1-5(2,4(7)8)3-11-6(9)10/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOADQMBSEJVBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437971 | |
| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(nitrooxy)propanoic acid | |
CAS RN |
130432-36-9 | |
| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



